
(1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a tetrafluorinated propan-1-imine backbone with a methoxyphenyl group attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine typically involves the reaction of a tetrafluorinated propan-1-imine precursor with a 4-methoxyaniline derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the imine bond. Common solvents used in this reaction include dichloromethane or toluene, and the reaction may be catalyzed by a Lewis acid such as titanium tetrachloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
(1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Formation of oxime or nitrile derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The tetrafluorinated backbone could influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1E)-2,2,3,3-Tetrafluoro-N-phenylpropan-1-imine
- (1E)-2,2,3,3-Tetrafluoro-N-(4-chlorophenyl)propan-1-imine
- (1E)-2,2,3,3-Tetrafluoro-N-(4-nitrophenyl)propan-1-imine
Uniqueness
The presence of the methoxy group in (1E)-2,2,3,3-Tetrafluoro-N-(4-methoxyphenyl)propan-1-imine may confer unique electronic and steric properties, influencing its reactivity and interactions compared to other similar compounds.
特性
CAS番号 |
189396-85-8 |
|---|---|
分子式 |
C10H9F4NO |
分子量 |
235.18 g/mol |
IUPAC名 |
2,2,3,3-tetrafluoro-N-(4-methoxyphenyl)propan-1-imine |
InChI |
InChI=1S/C10H9F4NO/c1-16-8-4-2-7(3-5-8)15-6-10(13,14)9(11)12/h2-6,9H,1H3 |
InChIキー |
YSEBZMBGYYABSA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N=CC(C(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
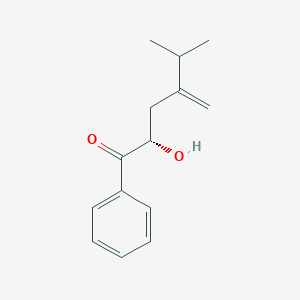
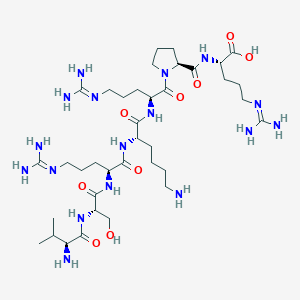
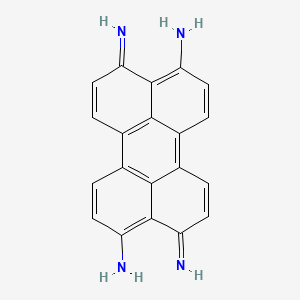
![Naphth[1,2-c]isoxazol-3-amine, 4,5-dihydro-](/img/structure/B14257154.png)
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
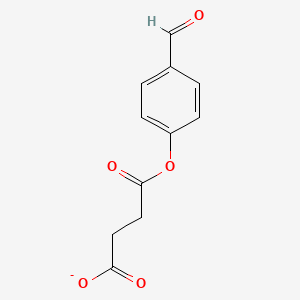

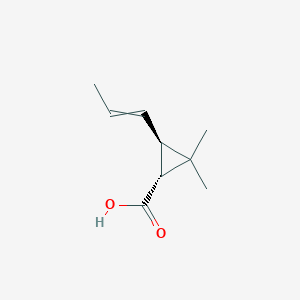
![N-[3-(Hexadecyloxy)-2-hydroxypropyl]-L-tryptophan](/img/structure/B14257187.png)
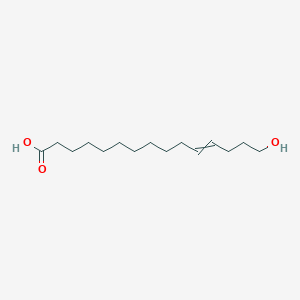
![1-Propanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B14257195.png)

